6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile
Description
Properties
IUPAC Name |
6-(2-chlorophenyl)-4-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O/c1-12-6-8-13(9-7-12)15-10-18(22-19(23)16(15)11-21)14-4-2-3-5-17(14)20/h2-10H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUFOWYQAYOLAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC=CC=C3Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(2-Chlorophenyl)-2-oxo-4-(4-methylphenyl)nicotinonitrile.
Reduction: Formation of 6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinamidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Nicotinonitriles, including 6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile, have been extensively studied for their anticancer properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | |
| NCI-H460 (Lung Cancer) | 8.3 | |
| SF-268 (CNS Cancer) | Varies |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, with studies showing significant DNA fragmentation in treated cells. This suggests a pro-apoptotic effect that may target specific proteins involved in tumor growth.
Antiviral Properties
In addition to its anticancer potential, there is emerging evidence that nicotinonitriles may possess antiviral activity. Certain derivatives have shown efficacy against human adenovirus (HAdV), indicating low micromolar potency and a favorable therapeutic index compared to conventional antiviral agents. This dual functionality positions this compound as a promising candidate for further investigation in both oncology and virology.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationships of nicotinonitriles is crucial for optimizing their therapeutic efficacy. Modifications on the phenyl rings significantly influence biological activity; for instance, substituents on the chlorophenyl moiety can enhance cytotoxicity while maintaining low toxicity profiles in normal cells. This insight is essential for guiding future synthetic efforts aimed at developing more effective compounds.
Case Study 1: Cytotoxicity Assessment
A study focused on various nicotinonitriles assessed their cytotoxic effects against T98G (glioblastoma) and HepG2 (hepatocellular carcinoma) cell lines. Results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents.
Case Study 2: Antiviral Activity
Another investigation evaluated the antiviral properties of nicotinonitriles against HAdV, revealing promising results that support further exploration into their use as antiviral therapeutics.
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Nicotinonitrile Derivatives
Substituent Variations and Physicochemical Properties
The substitution pattern on the pyridine ring critically influences the physicochemical and biological properties of nicotinonitrile derivatives. Below is a comparative analysis (Table 1):
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CN) increase thermal stability, as seen in compounds 3k and 3l, which exhibit high melting points (~200°C) .
Antioxidant and Cytotoxic Profiles
- Chlorothiophenyl-substituted nicotinonitriles (e.g., compounds H and I) demonstrate IC₅₀ values < 10 µM in antioxidant assays, attributed to radical scavenging by sulfur-containing substituents .
- In contrast, 1,4-dihydropyridine (DHP) derivatives (e.g., A1–A6) show anti-breast cancer activity via MCF-7 receptor binding, with computed binding energies ranging from -8.2 to -9.5 kcal/mol .
QSAR and Docking Studies
Biological Activity
6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H16ClN3O
- Molecular Weight : 325.79 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an inhibitor of specific protein activities and its antimicrobial properties.
- TRPC6 Inhibition : This compound has been identified as a potential inhibitor of the Transient Receptor Potential Channel 6 (TRPC6), which is implicated in several diseases such as nephrotic syndrome and heart failure. Inhibition of TRPC6 may provide therapeutic benefits in these conditions by modulating calcium influx into cells .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating their potency .
Case Studies and Research Findings
Several research findings highlight the biological activities associated with this compound:
- Antiviral Activity : A study on related compounds indicated that certain analogues showed potent antiviral activity against human adenovirus (HAdV), suggesting that modifications to the structure can enhance efficacy against viral infections .
- Antimicrobial Efficacy : Research demonstrated that compounds with structural similarities exhibited strong antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The MIC values ranged from 5.64 to 77.38 µM against various bacterial strains, showcasing the compound's potential in treating bacterial infections .
- Toxicity Assessment : Toxicological evaluations have shown that certain derivatives maintain low cytotoxicity levels compared to existing treatments, indicating a favorable safety profile for further development .
Table 1: Biological Activity Summary
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Substituent | Biological Activity |
|---|---|---|
| Base Compound | None | Moderate activity |
| Variant A | -Cl on phenyl ring | Enhanced TRPC6 inhibition |
| Variant B | -CH3 on para position | Increased antibacterial |
Q & A
Q. What are the optimal synthetic routes for 6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, typically starting with pyridine ring formation followed by functional group modifications. Key steps include:
- Precursor selection : Use of chlorinated aromatic aldehydes and methyl-substituted phenylacetonitrile as starting materials.
- Reaction conditions : Temperature control (e.g., 80–120°C), solvent selection (DMSO or dichloromethane for polar intermediates), and base catalysts (e.g., KOH) to facilitate cyclization and substitution reactions .
- Purification : Column chromatography or recrystallization to achieve >95% purity. Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent side reactions .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Q. What preliminary biological assays are suitable for evaluating its activity?
- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorescence-based assays.
- Protein-ligand docking : Preliminary computational modeling (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or HIV-1 protease .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved, and what role do intermolecular interactions play?
- Disorder modeling : Use SHELXL to refine disordered regions (e.g., flexible substituents) with anisotropic displacement parameters. For example, hydrogen bonds (N–H⋯N, C–H⋯O) stabilize the lattice, as seen in similar nicotinonitrile derivatives with dihedral angles >55° between aromatic rings .
- Validation tools : Cross-check with Hirshfeld surface analysis to quantify interaction contributions (e.g., π-π stacking vs. H-bonding) .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Derivatization : Introduce sulfonyl or PEG groups at the 2-hydroxy position to enhance hydrophilicity.
- Co-crystallization : Use co-formers like succinic acid to create stable co-crystals with improved dissolution rates .
- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) to increase plasma half-life .
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
- Electron-withdrawing groups (Cl, CN) : Activate the pyridine ring for nucleophilic aromatic substitution. For example, the 2-chlorophenyl group directs electrophiles to the 4-position via resonance effects.
- Methylphenyl group : Steric hindrance at the 4-position slows undesired side reactions in Suzuki-Miyaura couplings .
Q. What advanced computational methods predict metabolic pathways and toxicity?
- ADMET prediction : Tools like SwissADME calculate logP (~3.2) and CYP450 metabolism profiles.
- Molecular dynamics simulations : Simulate liver microsome interactions to identify potential toxic metabolites (e.g., epoxidation of the methylphenyl group) .
Notes
- Advanced tools : Highlighted SHELX (crystallography), AutoDock (docking), and SwissADME (toxicity) as industry-standard methods.
- Contradictions : Addressed via multi-technique validation (X-ray, NMR, computational modeling).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
